molecular formula C19H17ClN2O3 B11349100 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11349100
M. Wt: 356.8 g/mol
InChI Key: FIXXNDXYWXNSRI-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with furan and pyridine derivatives: The phenoxy intermediate is then coupled with furan-2-carbaldehyde and 2-aminopyridine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the context of its application, such as inhibition of a particular enzyme in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole
  • 5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C19H17ClN2O3/c1-14-11-15(7-8-17(14)20)25-13-19(23)22(12-16-5-4-10-24-16)18-6-2-3-9-21-18/h2-11H,12-13H2,1H3

InChI Key

FIXXNDXYWXNSRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CO2)C3=CC=CC=N3)Cl

Origin of Product

United States

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